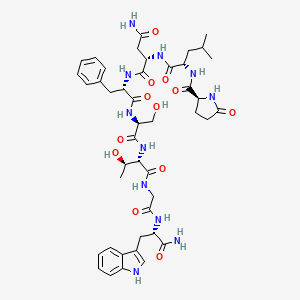

pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2

Descripción general

Descripción

The peptide “pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2” is similar to Adipokinetic hormones AKH I and AKH II . These hormones are synthesized by neurosecretory cells (NSC) of the corpora cardiaca (CC) in the locust, Schistocerca gregaria . Each cell synthesizes both AKH I and AKH II .

Synthesis Analysis

The synthesis of this peptide occurs in neurosecretory cells (NSC) of the corpora cardiaca (CC) in the locust, Schistocerca gregaria . These NSC constitute a homogeneous ‘peptide factory’ as each cell synthesizes both AKH I and AKH II .Aplicaciones Científicas De Investigación

Role in Insect Metabolism and Flight

The peptide pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2, found in various insects, plays a significant role in regulating lipid metabolism during flight. In a study on the pyrgomorphid grasshopper Phymateus morbillosus, this peptide, referred to as Scg-AKH-II, was identified as an important regulator of metabolic changes during flight. The research highlighted a shift from carbohydrate-fueled metabolism to lipid-based metabolism after the initial 15 minutes of flight, indicating the peptide's role in energy management (Gäde, Kellner, & Rinehart, 1996).

Presence in Various Insect Species

This octapeptide has been identified across different insect species. Another study isolated it from the pyrgomorphid grasshopper Phymateus leprosus, emphasizing its widespread occurrence in the insect world (Gäde & Kellner, 1995).

Structural Studies and Molecular Dynamics

The peptide has been the subject of numerous structural studies. For instance, NMR constrained molecular dynamics was used to analyze its secondary structure and functional implications in energy regulation during insect flight. These studies are crucial for understanding the peptide's biological activity and interaction with receptors (Nair, Jackson, & Gäde, 2001).

Role in Insect Hormonal Systems

In the context of insect hormonal systems, this compound is part of the adipokinetic hormone family, which is essential for energy mobilization. Its presence in various insects indicates a conserved role across species in managing the energy resources necessary for activities like flight (Scarborough et al., 1984).

Mecanismo De Acción

Target of Action

The primary target of the compound pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2, also known as Red Pigment-Concentrating Hormone (RPCH), is the pigment cells in crustaceans . These pigment cells, known as chromatophores, are responsible for the color changes in the crustacean’s integument .

Mode of Action

The compound interacts with its targets, the chromatophores, by triggering pigment concentration in one or more types of these cells . This interaction results in the dark-adaptational screening pigment movement in distal eye pigment cells, leading to an increase in retinal sensitivity . Additionally, it also serves as a neuromodulator .

Biochemical Pathways

The compound affects the biochemical pathways related to carbohydrate metabolism in crustaceans . It increases the trehalose content of hemolymph, a fluid equivalent to blood in crustaceans . This action is similar to that of adipokinetic hormones in insects .

Result of Action

The molecular and cellular effects of the compound’s action include the regulation of integumental color changes and eye pigment movements in crustaceans . These effects are rapidly reversible, allowing crustaceans to adapt to their environment .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, light conditions can affect the compound’s ability to trigger pigment concentration in chromatophores . .

Análisis Bioquímico

Biochemical Properties

The compound pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by neurosecretory cells (NSC) of the corpora cardiaca (CC) in the locust, Schistocerca gregaria . These NSC constitute a homogeneous ‘peptide factory’ as each cell synthesizes both AKH I and AKH II .

Cellular Effects

The compound this compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound this compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N11O12/c1-22(2)15-30(51-39(62)28-13-14-35(59)49-28)40(63)53-32(18-34(45)58)42(65)52-31(16-24-9-5-4-6-10-24)41(64)54-33(21-56)43(66)55-37(23(3)57)44(67)48-20-36(60)50-29(38(46)61)17-25-19-47-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,37,47,56-57H,13-18,20-21H2,1-3H3,(H2,45,58)(H2,46,61)(H,48,67)(H,49,59)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)(H,55,66)/t23-,28+,29+,30+,31+,32+,33+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJVJBGRDTTDI-KETHLMBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

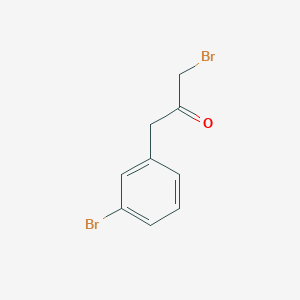

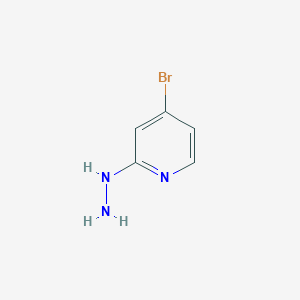

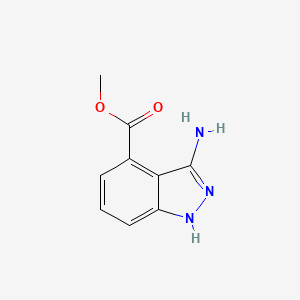

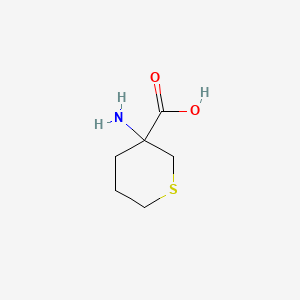

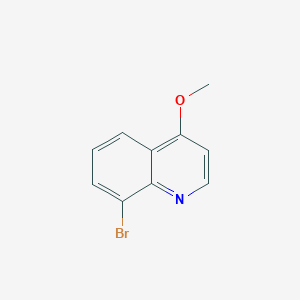

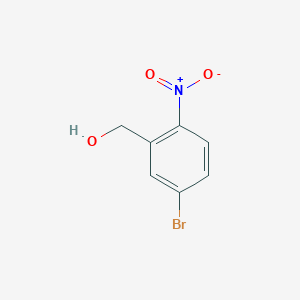

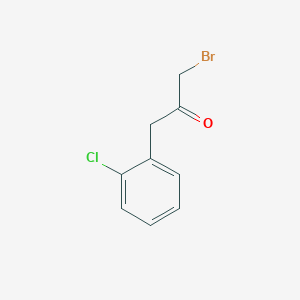

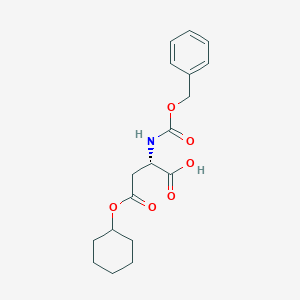

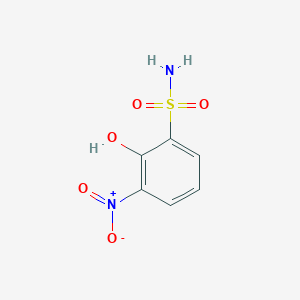

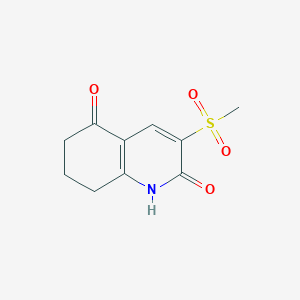

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological function of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 in insects?

A1: this compound belongs to the adipokinetic hormone (AKH) family of peptides. These peptides play a crucial role in regulating insect metabolism, specifically by mobilizing lipids (fats) from the insect's fat body to provide energy during flight. []

Q2: How does this compound compare to other similar peptides found in the same genus of grasshoppers?

A2: Interestingly, while this compound (Scg-AKH-II) is found in various insect species, the study revealed that a closely related species of grasshopper, Phymateus morbillosus, within the same genus, possesses a unique decapeptide called Phm-AKH (pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-SerNH2) instead of Scg-AKH-II. This finding highlights the species-specificity of AKH peptides even within a closely related group. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate](/img/structure/B1523659.png)